[7-Dimethylazaniumylidene-1-[4-[(E,3Z)-3-(3-methyl-1,3-benzothiazol-2-ylidene)prop-1-enyl]quinolin-1-ium-1-yl]-9-[4-[(E,3E)-3-(3-methyl-1,3-benzothiazol-2-ylidene)prop-1-enyl]quinolin-1-ium-1-yl]nonan-3-ylidene]-dimethylazanium;tetraiodide
[7-Dimethylazaniumylidene-1-[4-[(E,3Z)-3-(3-methyl-1,3-benzothiazol-2-ylidene)prop-1-enyl]quinolin-1-ium-1-yl]-9-[4-[(E,3E)-3-(3-methyl-1,3-benzothiazol-2-ylidene)prop-1-enyl]quinolin-1-ium-1-yl]nonan-3-ylidene]-dimethylazanium;tetraiodide
Brand Name:
Vulcanchem
CAS No.:
166196-17-4
VCID:
VC0061997
InChI:
InChI=1S/C53H58N6S2.4HI/c1-54(2)42(34-38-58-36-32-40(44-22-7-9-24-46(44)58)18-15-30-52-56(5)48-26-11-13-28-50(48)60-52)20-17-21-43(55(3)4)35-39-59-37-33-41(45-23-8-10-25-47(45)59)19-16-31-53-57(6)49-27-12-14-29-51(49)61-53;;;;/h7-16,18-19,22-33,36-37H,17,20-21,34-35,38-39H2,1-6H3;4*1H/q+4;;;;/p-4
SMILES:
CN1C2=CC=CC=C2SC1=CC=CC3=CC=[N+](C4=CC=CC=C34)CCC(=[N+](C)C)CCCC(=[N+](C)C)CC[N+]5=CC=C(C6=CC=CC=C65)C=CC=C7N(C8=CC=CC=C8S7)C.[I-].[I-].[I-].[I-]
Molecular Formula:
C53H62I4N6S2
Molecular Weight:
1350.8 g/mol
[7-Dimethylazaniumylidene-1-[4-[(E,3Z)-3-(3-methyl-1,3-benzothiazol-2-ylidene)prop-1-enyl]quinolin-1-ium-1-yl]-9-[4-[(E,3E)-3-(3-methyl-1,3-benzothiazol-2-ylidene)prop-1-enyl]quinolin-1-ium-1-yl]nonan-3-ylidene]-dimethylazanium;tetraiodide
CAS No.: 166196-17-4
Main Products
VCID: VC0061997
Molecular Formula: C53H62I4N6S2
Molecular Weight: 1350.8 g/mol
CAS No. | 166196-17-4 |
---|---|
Product Name | [7-Dimethylazaniumylidene-1-[4-[(E,3Z)-3-(3-methyl-1,3-benzothiazol-2-ylidene)prop-1-enyl]quinolin-1-ium-1-yl]-9-[4-[(E,3E)-3-(3-methyl-1,3-benzothiazol-2-ylidene)prop-1-enyl]quinolin-1-ium-1-yl]nonan-3-ylidene]-dimethylazanium;tetraiodide |
Molecular Formula | C53H62I4N6S2 |
Molecular Weight | 1350.8 g/mol |
IUPAC Name | [7-dimethylazaniumylidene-1-[4-[(E,3Z)-3-(3-methyl-1,3-benzothiazol-2-ylidene)prop-1-enyl]quinolin-1-ium-1-yl]-9-[4-[(E,3E)-3-(3-methyl-1,3-benzothiazol-2-ylidene)prop-1-enyl]quinolin-1-ium-1-yl]nonan-3-ylidene]-dimethylazanium;tetraiodide |
Standard InChI | InChI=1S/C53H58N6S2.4HI/c1-54(2)42(34-38-58-36-32-40(44-22-7-9-24-46(44)58)18-15-30-52-56(5)48-26-11-13-28-50(48)60-52)20-17-21-43(55(3)4)35-39-59-37-33-41(45-23-8-10-25-47(45)59)19-16-31-53-57(6)49-27-12-14-29-51(49)61-53;;;;/h7-16,18-19,22-33,36-37H,17,20-21,34-35,38-39H2,1-6H3;4*1H/q+4;;;;/p-4 |
Standard InChIKey | JGRUGFGFHIPFGW-UHFFFAOYSA-J |
Isomeric SMILES | CN\1C2=CC=CC=C2S/C1=C/C=C/C3=CC=[N+](C4=CC=CC=C34)CCC(=[N+](C)C)CCCC(=[N+](C)C)CC[N+]5=CC=C(C6=CC=CC=C65)/C=C/C=C\7/N(C8=CC=CC=C8S7)C.[I-].[I-].[I-].[I-] |
SMILES | CN1C2=CC=CC=C2SC1=CC=CC3=CC=[N+](C4=CC=CC=C34)CCC(=[N+](C)C)CCCC(=[N+](C)C)CC[N+]5=CC=C(C6=CC=CC=C65)C=CC=C7N(C8=CC=CC=C8S7)C.[I-].[I-].[I-].[I-] |
Canonical SMILES | CN1C2=CC=CC=C2SC1=CC=CC3=CC=[N+](C4=CC=CC=C34)CCC(=[N+](C)C)CCCC(=[N+](C)C)CC[N+]5=CC=C(C6=CC=CC=C65)C=CC=C7N(C8=CC=CC=C8S7)C.[I-].[I-].[I-].[I-] |
PubChem Compound | 6444582 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume